molecular formula C11H8ClF5O2S B14035676 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14035676
M. Wt: 334.69 g/mol
InChI Key: KVNGTZBAAIMBSA-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms into the precursor molecule.

    Methoxylation: Addition of difluoromethoxy groups to the aromatic ring.

    Thioether Formation: Incorporation of trifluoromethylthio groups.

    Ketone Formation: Introduction of the propan-2-one moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols .

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

Compared to similar compounds, 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one stands out due to the presence of both difluoromethoxy and trifluoromethylthio groups.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)6-2-3-7(19-10(13)14)8(4-6)20-11(15,16)17/h2-4,9-10H,1H3

InChI Key

KVNGTZBAAIMBSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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